Cas no 67525-66-0 (2,3,5-Tri-O-benzoyl-b-D-ribofuranose)

2,3,5-Tri-O-benzoyl-β-D-ribofuranose is a protected ribofuranose derivative widely used in nucleoside and carbohydrate chemistry. Its key advantage lies in the benzoyl groups, which provide stability and selective reactivity, making it a valuable intermediate in the synthesis of modified nucleosides, nucleotides, and oligonucleotides. The β-configuration ensures consistency in stereoselective reactions, while the protecting groups facilitate controlled deprotection under mild conditions. This compound is particularly useful in medicinal chemistry and glycobiology research, where precise manipulation of ribose moieties is required. Its high purity and well-characterized structure make it a reliable choice for synthetic applications requiring regioselective functionalization.
2,3,5-Tri-O-benzoyl-b-D-ribofuranose structure
67525-66-0 structure
Product Name:2,3,5-Tri-O-benzoyl-b-D-ribofuranose
CAS No:67525-66-0
MF:C26H22O8
MW:462.448088169098
CID:58599
PubChem ID:14351979
Update Time:2025-05-20

2,3,5-Tri-O-benzoyl-b-D-ribofuranose Chemical and Physical Properties

Names and Identifiers

    • (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-hydroxytetrahydrofuran-3,4-diyl dibenzoate
    • β-D-Ribofuranose, 2,3,5-tribenzoate
    • beta-D-Ribofuranose 2,3,5-tribenzoate
    • 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
    • 1-O-acetyl-2,3,5-tri-O-benzoylribofuranose
    • 1-O-Acetyl-2,3,5-tri-O-benzoylribose
    • 2,3,5-tri-O-benzoyl-1-O-acetylribofuranose
    • 2,3,5-Tri-O-benzoyl-beta-D-ribose
    • [4-(Benzoyloxy)-2-(benzoyloxymethyl)-5-hydroxyoxolan-3-yl] benzoate
    • Clofarabine intermediate(i)
    • AKOS016012125
    • AC-1478
    • b-D-Ribofuranose, 2,3,5-tribenzoate
    • 67525-66-0
    • 2,3,5-Tri-O-benzoyl-?-D-ribofuranose
    • (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-hydroxytetrahydrofuran-3,4-diyldibenzoate
    • CLOFARABINE INTERMEDIATE (I)
    • (2R,3R,4R,5R)-4-(BENZOYLOXY)-5-[(BENZOYLOXY)METHYL]-2-HYDROXYOXOLAN-3-YL BENZOATE
    • SCHEMBL5954035
    • [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate
    • beta-D-Ribofuranose,2,3,5-tribenzoate
    • 2,3,5-Tri-O-benzoyl-b-D-ribofuranose
    • Inchi: 1S/C26H22O8/c27-23(17-10-4-1-5-11-17)31-16-20-21(33-24(28)18-12-6-2-7-13-18)22(26(30)32-20)34-25(29)19-14-8-3-9-15-19/h1-15,20-22,26,30H,16H2/t20-,21-,22-,26-/m1/s1
    • InChI Key: VJYJDSXEIXFNRI-PIXQIBFHSA-N
    • SMILES: O1[C@H]([C@@H]([C@@H]([C@H]1COC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)O

Computed Properties

  • Exact Mass: 462.13100
  • Monoisotopic Mass: 462.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108A^2
  • XLogP3: 4.2

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.37
  • Melting Point: 189-192°C
  • Boiling Point: 619.8 ºC at 760 mmHg
  • Flash Point: 209.2 ºC
  • Refractive Index: 1.633
  • PSA: 108.36000
  • LogP: 3.01180

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2,3,5-Tri-O-benzoyl-b-D-ribofuranose Suppliers

Amadis Chemical Company Limited
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(CAS:67525-66-0)2,3,5-Tri-O-benzoyl-b-D-ribofuranose
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:34
Price ($):548.0
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NewCan Biotech Limited
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(CAS:67525-66-0)2,3,5-tri-O-benzoyl-β-D-ribofuranose
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Purity:97%
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2,3,5-Tri-O-benzoyl-b-D-ribofuranose Related Literature

Additional information on 2,3,5-Tri-O-benzoyl-b-D-ribofuranose

Introduction to 2,3,5-Tri-O-benzoyl-β-D-ribofuranose (CAS No. 67525-66-0)

2,3,5-Tri-O-benzoyl-β-D-ribofuranose, identified by its Chemical Abstracts Service (CAS) number 67525-66-0, is a well-characterized derivative of ribofuranose, a pentose sugar. This compound has garnered significant attention in the field of synthetic chemistry and pharmaceutical research due to its versatile structural properties and potential applications in drug development. The benzoylation at the 2, 3, and 5 positions enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structure of 2,3,5-Tri-O-benzoyl-β-D-ribofuranose consists of a furanose ring with three benzoyl groups attached at the 2', 3', and 5' positions. This modification not only protects the hydroxyl groups but also introduces hydrophobicity, which can influence its solubility and interactions with biological targets. The compound's rigid structure makes it an excellent scaffold for further functionalization, enabling the creation of novel glycosides and other carbohydrate-based pharmacophores.

In recent years, there has been growing interest in the development of carbohydrate-based therapeutics due to their inherent biological activity and low immunogenicity. 2,3,5-Tri-O-benzoyl-β-D-ribofuranose serves as a critical building block in this context. For instance, it has been utilized in the synthesis of neoglycoconjugates, which are designed to mimic natural glycoproteins and glycolipids. These neoglycoconjugates have shown promise in vaccine development and as targeting ligands for diagnostic imaging.

One of the most compelling applications of 2,3,5-Tri-O-benzoyl-β-D-ribofuranose is in the field of nucleoside analogs. Nucleoside analogs are essential in antiviral and anticancer therapies, where they mimic natural nucleosides to interfere with viral replication or cancer cell proliferation. The benzoylated ribofuranose derivative can be modified further to create nucleoside analogs with enhanced metabolic stability and improved pharmacokinetic profiles. Recent studies have demonstrated its utility in developing inhibitors of enzymes such as RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication.

The synthesis of 2,3,5-Tri-O-benzoyl-β-D-ribofuranose typically involves the selective benzoylation of ribofuranose using benzoyl chloride or benzoyl bromide in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is influenced by the electronic environment of the hydroxyl groups on the furanose ring. Advances in catalytic systems have improved the efficiency and selectivity of this transformation, allowing for higher yields and cleaner reactions.

From a pharmaceutical perspective, the derivatives of 2,3,5-Tri-O-benzoyl-β-D-ribofuranose have been explored for their potential antimicrobial properties. Certain modifications have shown activity against Gram-positive bacteria by inhibiting cell wall synthesis or interfering with essential metabolic pathways. Additionally, its structural motif has been incorporated into probes for glycan profiling, aiding in the study of carbohydrate-protein interactions in biological systems.

The role of 2,3,5-Tri-O-benzoyl-β-D-ribofuranose in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a key intermediate in the preparation of chiral building blocks for asymmetric synthesis. The stereochemistry at the anomeric carbon can be precisely controlled during its synthesis, allowing for the production of enantiomerically pure compounds that are essential for many drug candidates.

In conclusion,2,3,5-Tri-O-benzoyl-β-D-ribofuranose (CAS No. 67525-66-0) is a multifaceted compound with significant implications in synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutics across various therapeutic areas. As research continues to uncover new applications for carbohydrate-based molecules,2,3,5-Tri-O-benzoyl-β-D-ribofuranose is poised to remain at the forefront of medicinal chemistry innovation.

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Amadis Chemical Company Limited
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NewCan Biotech Limited
(CAS:67525-66-0)2,3,5-tri-O-benzoyl-β-D-ribofuranose
NC15781
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